{3-[Bis(2-cyanoethyl)amino]prop-2-en-1-ylidene}propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-[Bis(2-cyanoethyl)amino]prop-2-en-1-ylidene}propanedinitrile is a complex organic compound with a unique structure that includes multiple cyano groups and an enamine linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {3-[Bis(2-cyanoethyl)amino]prop-2-en-1-ylidene}propanedinitrile typically involves the reaction of bis(2-cyanoethyl)amine with an appropriate aldehyde or ketone under basic conditions. The reaction proceeds through the formation of an enamine intermediate, which then undergoes further reaction to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
{3-[Bis(2-cyanoethyl)amino]prop-2-en-1-ylidene}propanedinitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles and other oxidation products.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The enamine linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {3-[Bis(2-cyanoethyl)amino]prop-2-en-1-ylidene}propanedinitrile is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Industry
In industry, this compound may be used in the production of advanced materials, such as polymers and resins, due to its ability to form stable linkages and introduce functional groups .
Wirkmechanismus
The mechanism of action of {3-[Bis(2-cyanoethyl)amino]prop-2-en-1-ylidene}propanedinitrile involves its ability to participate in various chemical reactions due to the presence of reactive cyano and enamine groups. These groups can interact with molecular targets, leading to the formation of new chemical bonds and the modification of existing structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-cyanoethyl)amine: A simpler compound with similar cyano groups but lacking the enamine linkage.
3,3’-Iminodipropionitrile: Another compound with cyano groups and an amine linkage, but with a different overall structure.
Uniqueness
The uniqueness of {3-[Bis(2-cyanoethyl)amino]prop-2-en-1-ylidene}propanedinitrile lies in its combination of cyano and enamine groups, which allows for a wide range of chemical reactions and applications. This makes it a versatile compound in both research and industrial contexts .
Eigenschaften
CAS-Nummer |
61600-24-6 |
---|---|
Molekularformel |
C12H11N5 |
Molekulargewicht |
225.25 g/mol |
IUPAC-Name |
2-[3-[bis(2-cyanoethyl)amino]prop-2-enylidene]propanedinitrile |
InChI |
InChI=1S/C12H11N5/c13-5-2-8-17(9-3-6-14)7-1-4-12(10-15)11-16/h1,4,7H,2-3,8-9H2 |
InChI-Schlüssel |
PIQLELXAHXCYGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN(CCC#N)C=CC=C(C#N)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.